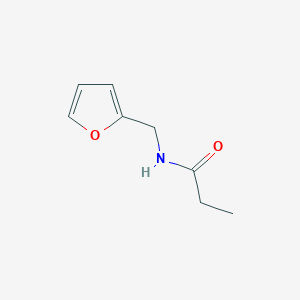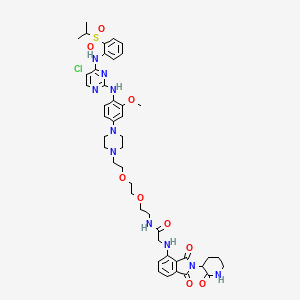![molecular formula C19H23FN2O B2854766 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide CAS No. 941964-58-5](/img/structure/B2854766.png)
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry for their potential therapeutic properties. The presence of a fluorophenyl group and a dimethylamino group suggests that this compound may have interesting pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide” typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 4-fluoroacetophenone with dimethylamine to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 3,4-dimethylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially forming amines.
Substitution: The fluorophenyl group may undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, “N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide” could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents. This compound might be explored for its activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide” would depend on its specific biological target. Generally, compounds with similar structures might interact with receptors or enzymes, modulating their activity. The fluorophenyl group could enhance binding affinity, while the dimethylamino group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-3,4-dimethylbenzamide
- N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-3,4-dimethylbenzamide
- N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-3,4-dimethylbenzamide
Uniqueness
The presence of the fluorophenyl group in “N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide” might confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-13-5-6-16(11-14(13)2)19(23)21-12-18(22(3)4)15-7-9-17(20)10-8-15/h5-11,18H,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGGMLFLLFDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854685.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2854687.png)



![5-Ethyl-4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2854693.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2854695.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2854699.png)
![Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2854702.png)
![N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2854703.png)

![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)
